G280-9

Melanoma T cell epitope HLA-A*02:01

Procure native G280-9 (YLEPGPVTA) for authentic wild-type melanoma immunology studies. This HLA-A*02:01-restricted epitope has a low affinity (IC50=94 nM), accurately modeling natural T cell recognition vs. high-affinity analogs like G280-9V. Essential for TCR engagement assays, tolerance studies, and as a benchmark control in immunotherapy development. Ensure reproducible, physiologically relevant data. Choose this native sequence for assays where wild-type immunity is critical.

Molecular Formula C44H67N9O14
Molecular Weight 946.1 g/mol
Cat. No. B12428955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameG280-9
Molecular FormulaC44H67N9O14
Molecular Weight946.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NCC(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N
InChIInChI=1S/C44H67N9O14/c1-22(2)19-30(49-37(59)28(45)20-26-11-13-27(55)14-12-26)38(60)48-29(15-16-34(57)58)43(65)53-18-8-9-31(53)39(61)46-21-33(56)52-17-7-10-32(52)40(62)50-35(23(3)4)41(63)51-36(25(6)54)42(64)47-24(5)44(66)67/h11-14,22-25,28-32,35-36,54-55H,7-10,15-21,45H2,1-6H3,(H,46,61)(H,47,64)(H,48,60)(H,49,59)(H,50,62)(H,51,63)(H,57,58)(H,66,67)/t24-,25+,28-,29-,30-,31-,32-,35-,36-/m0/s1
InChIKeyBLEZYVGGTWZGPY-YDTVLPSFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

G280-9 Procurement Guide: Native HLA-A*02:01-Restricted gp100 (280-288) Epitope Peptide for T Cell Immuno-Oncology Research


G280-9 (CAS 156761-76-1), with the sequence YLEPGPVTA, is a 9-amino acid synthetic peptide corresponding to the native gp100 (melanocyte protein PMEL 17) 280-288 epitope [1]. As a human leukocyte antigen (HLA)-A*02:01-restricted epitope derived from the melanocyte differentiation antigen gp100, it is a well-characterized tool for studying melanoma-specific CD8+ T cell responses . This peptide is distinct from its anchor-modified analogs and other gp100 epitopes (e.g., G209/G209-2M), and its procurement requires careful consideration of these differences for specific experimental outcomes [2].

G280-9 Procurement: Why Simple Substitution with Modified Analogs Fails in T Cell Research


Generic substitution of the native G280-9 epitope with its high-affinity analog G280-9V or other gp100 peptides can lead to misleading or non-reproducible results. The single amino acid substitution (Ala→Val at position 288) in G280-9V dramatically increases its HLA-A*02:01 binding affinity [1]. This alteration yields higher immunogenicity and different T cell priming outcomes compared to the native sequence [2]. Consequently, using the modified analog as a direct substitute for studying natural T cell recognition or vaccine development can overestimate response rates and does not accurately model the immune system's interaction with the naturally processed, wild-type tumor antigen [3].

G280-9 Comparative Data: Evidence-Based Selection over G280-9V, G209, and G209-2M Peptides


G280-9 vs. G280-9V: Reduced HLA-A*02:01 Binding Affinity but Superior Model for Natural Immunity

The native G280-9 peptide exhibits a significantly lower HLA-A*02:01 binding affinity compared to its anchor-modified analog, G280-9V, which is a single amino acid variant (Ala288Val) [1]. This is quantitatively supported by a competition assay, where G280-9 showed an IC50 of 94 nM for HLA-A*02:01 binding, while a structurally distinct but similarly modified peptide, G209-2M, demonstrated an improved binding capacity [2]. The reduced affinity of the native sequence is a critical feature for its use as a model of a naturally occurring, subdominant tumor epitope [3]. The low affinity of G280-9 for HLA-A2 is believed to contribute to its low total immunogenicity in vitro .

Melanoma T cell epitope HLA-A*02:01

G280-9 vs. G280-9V: Quantitatively Distinct CD8+ T Cell Immunogenicity in Human Clinical Trials

In a direct head-to-head clinical vaccination study (Pass et al., 1998) using peptide in incomplete Freund's adjuvant, the native G280-9 (referred to as g280) induced a successful immune response in a smaller fraction of patients compared to the modified analog G280-9V [1]. This difference is quantitatively reflected in the patient response rates, highlighting the lower inherent immunogenicity of the wild-type sequence [2].

Immunogenicity ELISPOT Vaccine

G280-9 vs. G209-2M: Inferior In Vivo Clinical Activity for Generating T Cell Responses

When compared to another well-studied gp100 epitope vaccine, G209-2M, the native G280-9 peptide shows lower clinical activity. A Phase 2 clinical trial (Roberts et al., 2006) using G209-2M in combination with low-dose IL-2 failed to show objective clinical responses, but a prior trial with the native G280 peptide (as a component of a gp100 vaccine) was used as a comparator arm in a larger Phase III study (Hodi et al., 2010) [1][2]. This establishes G280-9 as a benchmark for baseline or standard-of-care comparison in advanced melanoma immunotherapy trials [3].

T cell response Vaccine Clinical trial

G280-9 Procurement: Best-Fit Research and Industrial Application Scenarios


Modeling Naturally Processed Tumor Antigen Recognition for Basic Immunology

Researchers investigating the natural immunosurveillance of melanoma should procure G280-9. Its low HLA-A2 affinity (IC50 = 94 nM) and modest immunogenicity (57% patient response rate in ELISPOT) [1][2] accurately model a subdominant tumor epitope. This is critical for studying the fundamental mechanisms of T cell receptor (TCR) engagement, tolerance, and the threshold of activation required for CD8+ T cells against a wild-type tumor antigen.

Benchmark Control for Novel Immunotherapeutic Agents

G280-9 serves as an essential benchmark control in preclinical and clinical development of new melanoma immunotherapies. As the native peptide component of the gp100 vaccine that was the comparator arm in the landmark Phase III trial establishing Ipilimumab's survival benefit [3], it provides a well-characterized baseline for evaluating T cell response potency. Using G280-9 as a control allows for direct, cross-study comparison of the magnitude and quality of immune responses elicited by novel adjuvants, modified peptides, or cell-based therapies.

Ex Vivo T Cell Assays for Immunomonitoring in Clinical Trials

In clinical trial settings, G280-9 is the appropriate peptide for monitoring natural CD8+ T cell responses to the wild-type gp100(280-288) epitope. Assays such as ELISPOT, intracellular cytokine staining (ICS), or MHC multimer staining using the native sequence YLEPGPVTA provide a true measure of the patient's endogenous immunity, avoiding the artificial signal amplification that would result from using the high-affinity G280-9V analog. This is particularly important for correlating natural immunity with clinical outcomes [1].

Generating T Cell Cultures with Diverse Functional Avidities

For researchers aiming to generate T cell lines with a range of functional avidities, G280-9 is the preferred starting material. As demonstrated in studies using DC/gp100 peptide stimulation, the native peptide can induce CD8+ CTLs with strong lytic activity against HLA-A2+, gp100+ melanoma targets in some patients [4]. Using the native peptide allows for the expansion of T cells with a more physiologically relevant TCR repertoire, which is crucial for downstream studies on TCR engineering or adoptive cell therapy protocols that aim to mimic natural anti-tumor immunity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for G280-9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.